SPP-DM1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

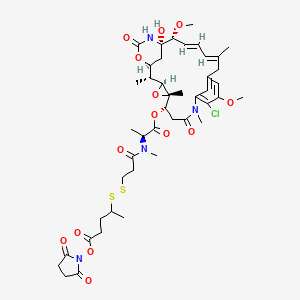

Molekularformel |

C44H59ClN4O14S2 |

|---|---|

Molekulargewicht |

967.5 g/mol |

IUPAC-Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]pentanoate |

InChI |

InChI=1S/C44H59ClN4O14S2/c1-24-11-10-12-32(59-9)44(57)23-31(60-42(56)46-44)26(3)40-43(5,62-40)33(22-37(53)48(7)29-20-28(19-24)21-30(58-8)39(29)45)61-41(55)27(4)47(6)34(50)17-18-64-65-25(2)13-16-38(54)63-49-35(51)14-15-36(49)52/h10-12,20-21,25-27,31-33,40,57H,13-19,22-23H2,1-9H3,(H,46,56)/b12-10+,24-11+/t25?,26-,27+,31+,32-,33+,40+,43+,44+/m1/s1 |

InChI-Schlüssel |

ZMOVORWFEGTIJA-MUZJBSEYSA-N |

Isomerische SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC(C)CCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O |

Kanonische SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC(C)CCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SPP-DM1 Antibody-Drug Conjugates

This guide provides a detailed examination of the core mechanism of action of antibody-drug conjugates (ADCs) utilizing the succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPP) linker and the cytotoxic maytansinoid payload, DM1. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to SPP-DM1 ADCs

Antibody-drug conjugates are a class of targeted therapies designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1][2] An this compound ADC is comprised of three key components:

-

A monoclonal antibody (mAb) engineered to specifically recognize and bind to a tumor-associated antigen on the surface of cancer cells.[3]

-

The cytotoxic payload DM1 , a derivative of maytansine, which is a potent microtubule-disrupting agent.[4][5]

-

A cleavable SPP linker that covalently connects the DM1 payload to the antibody. This linker is designed to be stable in systemic circulation but is susceptible to cleavage within the intracellular environment of the target cell.[1][3]

The therapeutic strategy of this compound ADCs is predicated on the targeted delivery of DM1 to antigen-expressing tumor cells, leading to their selective destruction.[1]

Core Mechanism of Action

The anti-tumor activity of an this compound ADC is a sequential, multi-step process that begins with antigen recognition and culminates in apoptosis of the target cancer cell.[3]

Binding and Internalization

The process is initiated when the mAb component of the ADC binds with high specificity to its target antigen on the cancer cell surface.[1] For instance, in HER2-positive cancers, an anti-HER2 antibody would be used.[1] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the entire ADC-antigen complex, internalizing it into an endosome.[1][3]

Intracellular Trafficking and Payload Release

Following internalization, the endosome containing the ADC-antigen complex undergoes maturation and fuses with a lysosome.[3] The lysosome provides a highly acidic and enzyme-rich environment.[3] Within this environment, the SPP linker is cleaved, liberating the active DM1 payload from the antibody into the cytoplasm.[3][4] Studies have identified the lysine-linker-maytansinoid adduct (DM1-SPP-lysine) as the primary metabolite that accumulates within the cells following this process.[4]

Microtubule Disruption and Cytotoxicity

Once released into the cytoplasm, the free DM1 exerts its potent cytotoxic effects.[4] DM1 is a maytansinoid that acts as a microtubule end poison.[4] It binds with high affinity to the tips of microtubules, the fundamental protein components of the cellular cytoskeleton.[3][4] This binding potently suppresses microtubule dynamics by inhibiting both their growth (polymerization) and shortening.[3][4] This disruption of the microtubule network is the central cytotoxic action of DM1.[4]

Cell Cycle Arrest and Apoptosis

The integrity and dynamic nature of the microtubule network are critical for the formation of the mitotic spindle during cell division.[3] By disrupting microtubule dynamics, DM1 interferes with proper spindle formation, leading to cell cycle arrest in the G2/M phase.[3] Prolonged arrest at this checkpoint ultimately triggers programmed cell death, or apoptosis, often through a process known as mitotic catastrophe.[3]

Figure 1: Overall mechanism of action of an this compound ADC.

Signaling Pathway: Microtubule Disruption Cascade

The release of DM1 initiates a specific signaling cascade centered on the disruption of the cellular cytoskeleton, which is critical for cell division and survival.

Figure 2: DM1-induced signaling cascade leading to apoptosis.

Quantitative Data Summary

The efficacy of this compound ADCs has been quantified in various preclinical studies. The tables below summarize key data points.

Table 1: Molecular Binding and Activity

| Parameter | Value | Description | Source |

|---|---|---|---|

| KD (S-methyl-DM1) | 0.1 µmol/L | Dissociation constant for the binding of S-methyl-DM1 to high-affinity sites on microtubules. | [4] |

| Microtubule Dynamicity Suppression | 86% | Overall suppression of microtubule dynamicity after 24 hours of incubation with an anti-EpCAM-SPP-DM1 conjugate. |[4] |

Table 2: In Vivo Efficacy in Non-Hodgkin Lymphoma (NHL) Xenograft Models

| ADC Target | Cell Line | Dosing Regimen | Vehicle/Control | Source |

|---|---|---|---|---|

| Anti-CD19-SPP-DM1 | RAJI | 5 mg ADC/kg | PBS, nonbinding trastuzumab | [2] |

| Anti-CD20-SPP-DM1 | Granta-519 | 5 mg ADC/kg | PBS, nonbinding trastuzumab | [2] |

| Anti-CD22-SPP-DM1 | BJAB-luc | ~5 mg ADC/kg | PBS, nonbinding trastuzumab |[2] |

Experimental Protocols

The preclinical evaluation of this compound ADCs involves a range of standardized assays to determine their potency and efficacy.

IC50 Determination for Cytotoxicity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of an this compound ADC, which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.[1]

Methodology:

-

Cell Culture: Target-positive (e.g., HER2-positive) and target-negative cancer cell lines are cultured under standard conditions.[1]

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: A serial dilution of the this compound ADC is prepared and added to the wells. Control wells receive vehicle or a non-targeting ADC.

-

Incubation: The plates are incubated for a defined period (e.g., 72-96 hours) to allow for the cytotoxic effects to manifest.

-

Viability Assay: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo®).

-

Data Analysis: The absorbance or fluorescence data is normalized to the untreated controls. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

Figure 3: General experimental workflow for an IC50 cytotoxicity assay.

Conclusion

The this compound ADC platform represents a sophisticated and effective strategy for targeted cancer therapy. Its mechanism of action relies on the precise delivery of the potent microtubule inhibitor, DM1, to antigen-expressing tumor cells. Through a sequence of binding, internalization, and intracellular payload release, this compound ADCs induce cell cycle arrest and apoptosis, leading to tumor cell death. The stability of the SPP linker in circulation combined with its efficient cleavage within the lysosome ensures a targeted release of the cytotoxic payload, optimizing the therapeutic index. Understanding this detailed mechanism is fundamental for the continued development and optimization of this important class of anti-cancer agents.

References

An In-Depth Technical Guide to SPP-DM1 Linker Chemistry and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the SPP-DM1 linker-drug conjugate, a critical component in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This document details the chemistry of the SPP linker, the structure of the potent cytotoxic agent DM1, the mechanism of their conjugation to monoclonal antibodies, and the intracellular release of the therapeutic payload. Furthermore, this guide includes detailed experimental protocols and quantitative data to support researchers in the synthesis, characterization, and evaluation of this compound based ADCs.

Introduction to this compound in Antibody-Drug Conjugates

Antibody-drug conjugates are a transformative class of biopharmaceutical drugs engineered for the targeted treatment of cancer.[1] These complex molecules consist of a monoclonal antibody that specifically targets a tumor-associated antigen, covalently linked to a highly potent cytotoxic agent.[1] The this compound system is a key technology in this field, enabling the conditional release of the microtubule-disrupting agent, DM1, within tumor cells.[1] The SPP linker is a cleavable linker, designed to be stable in the bloodstream and to release the cytotoxic payload only under the specific reducing conditions found inside the target cell.[1] This targeted release is crucial for minimizing off-target toxicity and maximizing the therapeutic window of the ADC.[1]

Chemistry and Structure of the this compound Conjugate

The this compound linker-drug conjugate is comprised of two main components: the SPP linker and the DM1 payload.[1]

The SPP Linker: N-succinimidyl 4-(2-pyridyldithio)pentanoate

The SPP linker is a heterobifunctional crosslinker containing two distinct reactive groups:

-

N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody, to form a stable amide bond.[1]

-

Pyridyl disulfide group: This group forms a disulfide bond with a thiol-containing payload like DM1.[1] This disulfide bond is susceptible to cleavage in the reducing environment of the cell's cytoplasm.[1]

The DM1 Payload: A Potent Maytansinoid

DM1, also known as mertansine, is a derivative of the natural product maytansine, a potent anti-mitotic agent.[1][2] It is a thiol-containing maytansinoid that has been pivotal in the advancement of ADCs.[2] DM1 exerts its cytotoxic effect by binding to tubulin and inhibiting the assembly of microtubules, which are critical for cell division.[1][2] This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis of the cancer cell.[1][2] For conjugation to the SPP linker, DM1 is modified to contain a reactive thiol group.[1]

Table 1: Physicochemical Properties of DM1

| Property | Value | Reference |

| Chemical Formula | C35H48ClN3O10S | [2] |

| Molecular Weight | 738.29 g/mol | [2] |

| CAS Number | 139504-50-0 | [2] |

| Synonyms | Mertansine, N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine | [2] |

| Solubility | Soluble in DMF, DMSO, Ethanol | [2] |

Mechanism of Action of an this compound ADC

The therapeutic action of an this compound ADC is a multi-step process designed for targeted cell killing.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound ADCs.

Synthesis of this compound Antibody-Drug Conjugate

The conjugation process involves the reaction of the SPP linker with the antibody, followed by the reaction with the DM1 payload.[3]

Protocol:

-

Antibody Preparation: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of at least 0.5 mg/mL.[4]

-

Linker Addition: Dissolve the SPP linker in a co-solvent like DMF or DMSO to a stock concentration of 10-20 mM.[1] Add the SPP linker solution to the antibody solution at a molar ratio of approximately 5-10 fold excess of linker to antibody.[1]

-

Reaction: Incubate the reaction mixture at room temperature for 1-2 hours.

-

Removal of Excess Linker: Remove the unreacted SPP linker using a desalting column.

-

DM1 Conjugation: Add the thiol-containing DM1 payload to the antibody-SPP conjugate. The reaction proceeds via disulfide exchange.

-

Purification: Purify the resulting ADC from unconjugated DM1 and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[4]

Table 2: Recommended Parameters for this compound Conjugation

| Parameter | Recommended Range/Consideration | Potential Issue if Not Optimal | Reference |

| Antibody Purity | >95% | Competing reactions from impurities | [4] |

| Antibody Concentration | >0.5 mg/mL | Dilute reaction, slow kinetics | [4] |

| This compound:Antibody Molar Ratio | Titrate to find optimal ratio | Low DAR or ADC aggregation | [4] |

| Conjugation pH | 6.5 - 7.5 | Maleimide hydrolysis or low thiol reactivity | [4] |

Characterization of this compound ADCs

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

4.2.1. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that influences both the efficacy and safety of the ADC.[5]

Protocol using UV-Vis Spectrophotometry:

-

Sample Preparation: Prepare a solution of the purified this compound ADC in a suitable buffer (e.g., PBS).

-

Absorbance Measurement: Measure the absorbance of the solution at 280 nm (A280) and 252 nm (A252) using a spectrophotometer.[5]

-

Calculation: Calculate the concentration of the antibody and the drug using their respective extinction coefficients, correcting for the contribution of the drug's absorbance at 280 nm and the antibody's absorbance at 252 nm.[5]

Protocol using Mass Spectrometry (MS):

-

Sample Preparation: The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains.[5] For lysine-conjugated ADCs, deglycosylation can simplify the mass spectrum.[3]

-

Analysis: Use size-exclusion chromatography coupled online with electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) to determine the mass of the different ADC species.[3]

-

DAR Calculation: The number of conjugated DM1 molecules can be determined from the mass difference between the conjugated and unconjugated antibody chains.[6]

4.2.2. Purity and Aggregation Analysis

Protocol using Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC):

-

Sample Injection: Inject the purified ADC sample onto an SEC-HPLC column.

-

Elution: Elute the sample with a suitable mobile phase.

-

Detection: Monitor the elution profile using a UV detector.

-

Analysis: The presence of high molecular weight species indicates aggregation, while the main peak represents the monomeric ADC. The percentage of monomer can be calculated from the peak areas.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the half-maximal inhibitory concentration (IC50) of the this compound ADC in cancer cell lines.[7]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[7]

-

ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1. Replace the culture medium with the diluted compounds.[7]

-

Incubation: Incubate the plate for 72-96 hours.[7]

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.[7]

-

Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7]

Plasma Stability Assay

This assay evaluates the stability of the ADC and the potential for premature drug release in plasma.

Protocol:

-

Incubation: Incubate the this compound ADC in plasma at 37°C.

-

Time-Point Collection: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours).[8]

-

Analysis: Analyze the samples by LC-MS/MS to quantify the concentration of intact ADC and free DM1 over time.[8] This data is crucial for understanding the kinetics of linker cleavage.[8]

Troubleshooting Common Issues

This section addresses potential challenges during the development of this compound ADCs.

Issue: Low Drug-to-Antibody Ratio (DAR)

-

Potential Cause: Inefficient reaction between the linker and the antibody or between the antibody-linker and DM1.

-

Troubleshooting Steps:

-

Verify Reagent Quality: Ensure the SPP linker and DM1 have been stored correctly to prevent degradation.[4]

-

Optimize Molar Ratios: Titrate the molar ratio of linker to antibody and DM1 to antibody to find the optimal conditions that maximize DAR without causing aggregation.[4]

-

Control pH: Maintain the pH of the reaction buffer between 6.5 and 7.5 for optimal thiol-maleimide chemistry, if applicable, or for the stability of the NHS ester.[4]

-

Issue: Premature Cleavage of the SPP Linker

-

Potential Cause: The disulfide bond in the SPP linker is susceptible to reduction by agents in the plasma.[8]

-

Troubleshooting Steps:

Issue: ADC Aggregation

-

Potential Cause: The hydrophobicity of the DM1 payload can lead to aggregation, especially at higher DARs.[8]

-

Troubleshooting Steps:

-

Optimize DAR: A lower average DAR can reduce the overall hydrophobicity of the ADC and decrease the tendency to aggregate.[8]

-

Formulation Development: Investigate different buffer conditions and excipients to improve the solubility and stability of the ADC.

-

Conclusion

The this compound linker-drug conjugate system is a well-established and effective platform for the development of antibody-drug conjugates. Its cleavable disulfide bond allows for the targeted intracellular release of the potent cytotoxic agent DM1, leading to significant anti-tumor activity.[1] A thorough understanding of the chemistry, mechanism of action, and experimental protocols outlined in this guide is essential for the successful design, synthesis, and evaluation of novel this compound based ADCs for cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Role of the SPP Linker in Antibody-Drug Conjugate Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of an ADC's safety and efficacy. An ideal linker must be stable in systemic circulation to prevent premature payload release and off-target toxicity, yet efficiently release the active drug at the tumor site. This technical guide provides an in-depth analysis of the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPP) linker, a disulfide-based cleavable linker, and its role in the stability of ADCs.

The SPP Linker: Chemistry and Mechanism of Action

The SPP linker is a heterobifunctional crosslinker that connects to the antibody and the cytotoxic payload through distinct reactive moieties. The succinimidyl ester end of the SPP linker reacts with primary amines, such as the side chains of lysine (B10760008) residues on the surface of the antibody, to form a stable amide bond. The other end of the linker contains a pyridyldithio group, which reacts with a thiol group on the payload to form a disulfide bond.

The key feature of the SPP linker is its cleavable disulfide bond. This bond is relatively stable in the oxidizing environment of the bloodstream. However, upon internalization of the ADC into a target tumor cell, the disulfide bond is readily cleaved in the highly reducing intracellular environment, where the concentration of reducing agents like glutathione (B108866) is significantly higher. This cleavage releases the cytotoxic payload in its active form, leading to targeted cell death.

dot

Caption: Chemical conjugation of an antibody and a thiol-containing payload using the SPP linker.

Impact of the SPP Linker on ADC Stability

The stability of the linker is a critical attribute of an ADC, directly influencing its pharmacokinetic profile, therapeutic index, and overall safety. The disulfide bond in the SPP linker is susceptible to premature cleavage in the plasma, which can be influenced by factors such as steric hindrance around the disulfide bond and the specific plasma environment.

In Vitro Plasma Stability

In vitro plasma stability assays are essential for evaluating the propensity of an ADC to prematurely release its payload. These assays typically involve incubating the ADC in plasma from various species (e.g., mouse, rat, monkey, human) at 37°C over a period of time and monitoring the change in the drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates payload loss.

Table 1: In Vitro Plasma Stability of DM1-Conjugated ADCs with Different Linkers

| Time (hours) | SPP-DM1 (% Intact ADC) | SPDB-DM1 (Hindered Disulfide) (% Intact ADC) | SMCC-DM1 (Non-cleavable) (% Intact ADC) |

| 0 | 100 | 100 | 100 |

| 24 | 85 | 95 | >98 |

| 48 | 70 | 90 | >98 |

| 72 | 60 | 85 | >98 |

| 168 | 40 | 75 | >95 |

Note: Data is representative and compiled from various sources. Actual values may vary depending on the specific antibody, payload, and experimental conditions.

The data in Table 1 illustrates that the SPP linker is less stable in plasma compared to a more sterically hindered disulfide linker (SPDB) and a non-cleavable linker (SMCC).[1] This highlights the importance of linker design in modulating ADC stability.

In Vivo Pharmacokinetics

The in vivo stability of an ADC is reflected in its pharmacokinetic parameters, such as clearance and half-life. ADCs with less stable linkers tend to have faster clearance of the conjugated antibody and a shorter half-life of the intact ADC.

Table 2: Pharmacokinetic Parameters of anti-CD22 and anti-HER2 ADCs with this compound and MCC-DM1 Linkers in Rodents

| Antibody Target | Linker-Payload | Species | ADC Clearance (mL/day/kg) | Total Antibody Clearance (mL/day/kg) |

| anti-CD22 | This compound | Rat | 15.6 | 6.8 |

| anti-CD22 | MCC-DM1 | Rat | 7.9 | 6.5 |

| anti-HER2 | This compound | Mouse | 18.2 | 8.1 |

| anti-HER2 | MCC-DM1 | Mouse | 9.5 | 8.0 |

Source: Adapted from literature data.[2]

The data in Table 2 shows that for both anti-CD22 and anti-HER2 antibodies, the ADC clearance was faster for the this compound conjugates compared to the MCC-DM1 conjugates, while the total antibody clearance remained similar.[2] This suggests that the SPP linker leads to a more rapid loss of the payload in vivo.

Experimental Protocols

Accurate assessment of ADC stability is crucial for the selection of optimal linker-payload combinations. The following are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from an ADC in plasma.

Materials:

-

Test ADC

-

Frozen plasma (e.g., mouse, rat, human)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protein A or G magnetic beads

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

LC-MS grade water and acetonitrile

-

Formic acid

Procedure:

-

ADC Incubation: Thaw plasma at 37°C. Spike the test ADC into the plasma to a final concentration of, for example, 100 µg/mL. Incubate at 37°C.

-

Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 72, 96, 168 hours), collect aliquots of the plasma-ADC mixture and immediately freeze at -80°C to stop the reaction.

-

Immunoaffinity Capture: Thaw the plasma samples. Add Protein A or G magnetic beads to capture the ADC. Incubate for 1-2 hours at room temperature with gentle mixing.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with wash buffer to remove non-specifically bound plasma proteins.

-

Elution: Add elution buffer to the beads and incubate for 5-10 minutes to release the ADC. Pellet the beads and collect the eluate. Immediately neutralize the eluate with neutralization buffer.

-

Sample Analysis: Analyze the eluted ADC samples by LC-MS to determine the average DAR.

dot

Caption: Experimental workflow for the in vitro plasma stability assay.

Determination of Drug-to-Antibody Ratio (DAR) by LC-MS

Objective: To quantify the distribution of different drug-loaded species and calculate the average DAR.

Procedure:

-

Sample Preparation: The eluted ADC sample from the plasma stability assay is used. For analysis of the intact ADC, the sample is diluted in an appropriate buffer. For reduced analysis, the sample is treated with a reducing agent (e.g., DTT) to separate the heavy and light chains.

-

LC Separation: Inject the prepared sample onto a reverse-phase HPLC column (e.g., C4 or C8). Use a gradient of increasing organic solvent (e.g., acetonitrile) to separate the different ADC species based on their hydrophobicity.

-

MS Detection: The eluent from the HPLC is introduced into a high-resolution mass spectrometer. The mass-to-charge ratio (m/z) of the different ADC species is measured.

-

Data Analysis: Deconvolute the raw mass spectra to obtain the molecular weights of the different drug-loaded species (DAR0, DAR2, DAR4, etc.). Calculate the relative abundance of each species from the peak areas in the chromatogram. The average DAR is then calculated as the weighted average of the different DAR species.

Signaling Pathways and Mechanism of Action

The therapeutic efficacy of an SPP-linked ADC is dependent on a cascade of events, beginning with systemic circulation and culminating in the targeted killing of cancer cells.

dot

Caption: Mechanism of action of an SPP-linked ADC.

Conclusion

The SPP linker, with its cleavable disulfide bond, offers a mechanism for the targeted intracellular release of cytotoxic payloads. However, its stability in the systemic circulation is a critical consideration in ADC design. As demonstrated by in vitro and in vivo data, the SPP linker is more susceptible to premature cleavage compared to non-cleavable linkers or more sterically hindered disulfide linkers. This can lead to faster clearance and potential off-target toxicity. Therefore, a thorough evaluation of linker stability using the experimental protocols outlined in this guide is essential for the development of safe and effective ADCs. The choice of linker must be carefully optimized to strike the right balance between stability in circulation and efficient payload release within the tumor microenvironment.

References

The Cytotoxic Effects of DM1 on Microtubules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DM1, a potent maytansinoid derivative, is a highly effective anti-mitotic agent that exerts its cytotoxic effects by disrupting microtubule dynamics. As a key payload in antibody-drug conjugates (ADCs) such as ado-trastuzumab emtansine (T-DM1), a comprehensive understanding of its mechanism of action at the molecular and cellular level is critical for the development of novel cancer therapeutics. This technical guide provides an in-depth overview of the cytotoxic effects of DM1 on microtubules, including its binding characteristics to tubulin, its profound impact on microtubule dynamic instability, and the downstream consequences leading to cell cycle arrest and apoptosis. Detailed experimental protocols for key assays and quantitative data are presented to serve as a valuable resource for researchers in the field.

Mechanism of Action of DM1

DM1, and its active metabolites like S-methyl-DM1, are powerful microtubule-targeted compounds that induce mitotic arrest and kill tumor cells at subnanomolar concentrations.[1] The primary mechanism of action of DM1 involves its direct interaction with tubulin, the fundamental building block of microtubules.

Binding to Tubulin and Microtubules

DM1 binds to β-tubulin at a site distinct from the vinca (B1221190) alkaloid-binding site, thereby interfering with the formation of longitudinal tubulin interactions necessary for microtubule polymerization.[2] This binding has been quantified, with DM1 and its parent compound maytansine (B1676224) exhibiting similar high-affinity binding to soluble tubulin. However, the affinity of S-methyl-DM1 for high-affinity sites on microtubules is significantly greater, suggesting a preferential binding to microtubule ends.[1][3] This high-affinity binding at the microtubule ends is believed to be the primary driver for the suppression of microtubule dynamic instability.[1][4]

Suppression of Microtubule Dynamics

At nanomolar concentrations, DM1 and its metabolites potently suppress the dynamic instability of microtubules, a process essential for proper mitotic spindle function and chromosome segregation.[3][4] This suppression is characterized by a significant reduction in both the growth and shortening rates and lengths of microtubules.[3] The overall dynamicity, which is a measure of the total tubulin exchange at the microtubule ends, is dramatically decreased.[3] For instance, at a concentration of 100 nmol/L, S-methyl-DM1 has been shown to suppress dynamicity by as much as 84%.[5] This potent suppression of microtubule dynamics, rather than causing gross microtubule depolymerization at low concentrations, is the key cytotoxic mechanism.[6]

Cell Cycle Arrest and Apoptosis

The disruption of microtubule dynamics by DM1 activates the spindle assembly checkpoint, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle.[7][8] This mitotic arrest prevents cell division and ultimately triggers programmed cell death, or apoptosis.[7][9] The concentrations of DM1 required to induce mitotic arrest are in the subnanomolar to low nanomolar range for many cancer cell lines.[3][6]

Quantitative Data on DM1's Effects

The following tables summarize key quantitative data regarding the interaction of DM1 and related compounds with tubulin and their effects on cell lines.

Table 1: Binding Constants of Maytansinoids to Tubulin and Microtubules

| Compound | Binding Target | Dissociation Constant (KD) | Reference |

| Maytansine | Soluble Tubulin | 0.86 ± 0.23 µmol/L | [7] |

| S-methyl-DM1 | Soluble Tubulin | 0.93 ± 0.22 µmol/L | [7] |

| S-methyl-DM1 | High-affinity sites on Microtubules | 0.1 ± 0.05 µmol/L | [1][3] |

Table 2: Effects of Maytansinoids on Microtubule Dynamic Instability in vitro (at 100 nmol/L)

| Parameter | Maytansine (% change from control) | S-methyl-DM1 (% change from control) | S-methyl-DM4 (% change from control) | Reference | |---|---|---|---| | Growth Rate | -35% | Not specified | Not specified |[5] | | Shortening Rate | -35% | -70% | Not specified |[5] | | Shortening Length | -40% | -60% | Not specified |[5] | | Catastrophe Frequency | -30% | -90% | Not specified |[5] | | Dynamicity | -45% | -84% | -73% |[5] |

Table 3: IC50 Values for G2/M Arrest and Cell Proliferation Inhibition by DM1 and T-DM1 in Various Cancer Cell Lines

| Compound | Cell Line | IC50 for G2/M Arrest | IC50 for Proliferation Inhibition | Reference |

| Maytansine | MCF7 | 310 pmol/L | Not specified | [3] |

| S-methyl DM1 | MCF7 | 340 pmol/L | Not specified | [3] |

| DM1 | Biliary Tract Cancer Cell Lines (average) | Not specified | 0.79–7.2 nM | [10] |

| T-DM1 | KMCH-1 (High HER2) | Induces M phase arrest | 0.031 µg/mL | [10] |

| T-DM1 | Mz-ChA-1 (High HER2) | Induces M phase arrest | 1.3 µg/mL | [10] |

| T-DM1 | KKU-100 (Low HER2) | No significant efficacy | 4.3 µg/mL | [10] |

| T-DM1 | MDA-MB-361 (Parental) | Induces G2/M arrest | ~0.08 nmol/L | [8] |

| T-DM1 | MDA-MB-361 (T-DM1 Resistant) | G2/M arrest maintained | ~0.4 nmol/L | [8] |

| T-DM1 | SK-BR-3 | Induces G2/M arrest | 0.007 - 0.018 µg/mL | [2][11] |

| T-DM1 | BT-474 | Induces G2/M arrest | 0.085 - 0.148 µg/mL | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of DM1 on the polymerization of purified tubulin by monitoring the increase in turbidity.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (100 mM in water)

-

Glycerol

-

DM1 stock solution (in DMSO)

-

Positive control (e.g., Nocodazole)

-

Vehicle control (DMSO)

-

96-well clear, flat-bottom microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin to a final concentration of 10 mg/mL in ice-cold GTB. Keep on ice and use within 1 hour.

-

Prepare a 10 mM stock solution of GTP in water.

-

-

Reaction Setup (on ice):

-

In a microcentrifuge tube, prepare the tubulin solution by diluting the 10 mg/mL stock to a final concentration of 3 mg/mL in GTB containing glycerol.

-

Add the desired concentrations of DM1 or controls (DMSO, Nocodazole) to the tubulin solution.

-

Initiate the polymerization by adding GTP to a final concentration of 1 mM.

-

-

Data Acquisition:

-

Immediately transfer the reaction mixtures to a 96-well plate pre-warmed to 37°C.

-

Measure the absorbance at 350 nm every minute for 60 minutes in a microplate reader set to 37°C.

-

-

Data Analysis:

-

Plot absorbance versus time for each concentration.

-

Determine the Vmax (maximum rate of polymerization) from the steepest slope of the linear portion of the curve.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the DM1 concentration.

-

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effects of DM1 on the microtubule network in cultured cells.

Materials:

-

Cells cultured on glass coverslips

-

DM1 stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Culture and Treatment:

-

Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with the desired concentrations of DM1 or vehicle control (DMSO) for the specified duration.

-

-

Fixation:

-

Aspirate the culture medium and gently wash the cells twice with PBS.

-

Add the fixation solution and incubate for 10-15 minutes at room temperature (for paraformaldehyde) or -20°C (for methanol).

-

Wash the cells three times with PBS.

-

-

Permeabilization (if using paraformaldehyde fixation):

-

Add the permeabilization buffer and incubate for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Add the blocking buffer and incubate for 30-60 minutes at room temperature.

-

-

Antibody Incubation:

-

Dilute the primary antibody in the blocking buffer.

-

Aspirate the blocking buffer and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

-

Add the diluted secondary antibody and incubate for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS in the dark.

-

Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Wash once with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

-

Microscopy:

-

Visualize the stained cells using a fluorescence or confocal microscope.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following DM1 treatment.

Materials:

-

Cultured cells

-

DM1 stock solution (in DMSO)

-

PBS

-

Trypsin-EDTA (for adherent cells)

-

Ice-cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of DM1 or vehicle control for the desired time period (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Collect both floating and adherent cells.

-

Centrifuge the cell suspension and wash the pellet with ice-cold PBS.

-

Resuspend the cell pellet in a small volume of PBS.

-

While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Visualizations

The following diagrams illustrate key concepts related to the cytotoxic effects of DM1.

Caption: Mechanism of DM1-induced cytotoxicity.

Caption: Experimental workflow for immunofluorescence staining.

Caption: Signaling pathway of DM1-induced apoptosis.

Conclusion

DM1 is a highly potent cytotoxic agent that targets a fundamental cellular process – microtubule dynamics. Its ability to bind to tubulin and suppress dynamic instability at subnanomolar concentrations leads to effective mitotic arrest and subsequent apoptosis in cancer cells. This detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, is essential for the ongoing development and optimization of DM1-based therapeutics, particularly in the context of antibody-drug conjugates. The continued investigation into the nuances of DM1's interaction with the microtubule cytoskeleton will undoubtedly pave the way for more effective and targeted cancer therapies.

References

- 1. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

SPP-DM1 for Targeted Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, offering the potential for highly specific delivery of potent cytotoxic agents to tumor cells while minimizing systemic toxicity. SPP-DM1 is an investigational ADC meticulously engineered for the targeted treatment of cancers overexpressing the Human Epidermal Growth Factor Receptor 2 (HER2). This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to aid in its evaluation and development.

This compound is composed of three key components: a humanized monoclonal antibody that specifically targets the HER2 receptor, the potent microtubule-disrupting agent DM1 (a maytansinoid derivative), and a cleavable linker, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPP), which connects the antibody to the cytotoxic payload.[1] The strategic design of this compound aims to ensure stability in circulation and facilitate the specific release of DM1 within the lysosomal compartment of target cancer cells.

Mechanism of Action

The therapeutic efficacy of this compound is predicated on a multi-step process that begins with the specific recognition of HER2-overexpressing cancer cells and culminates in targeted cell death.

-

Binding to HER2: The antibody component of this compound binds with high affinity to the extracellular domain of the HER2 receptor on the surface of cancer cells.

-

Internalization: Upon binding, the this compound-HER2 complex is internalized into the cell via receptor-mediated endocytosis.

-

Lysosomal Trafficking and Linker Cleavage: The endocytic vesicle containing the ADC complex fuses with a lysosome. The acidic environment and the presence of lysosomal proteases within the lysosome facilitate the cleavage of the SPP linker, releasing the active DM1 payload.[1][2]

-

Cytotoxicity: The liberated DM1 binds to tubulin, disrupting microtubule dynamics. This interference with the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[3]

Signaling Pathways

This compound's therapeutic effect is twofold. Primarily, it delivers a cytotoxic payload. Secondarily, the binding of the antibody component to HER2 can disrupt downstream signaling pathways that promote cancer cell proliferation and survival. HER2 dimerization, either with other HER2 receptors (homodimerization) or with other members of the ErbB family like HER3 (heterodimerization), activates downstream signaling cascades, most notably the PI3K/Akt/mTOR and MAPK pathways.[4][5] By binding to HER2, the antibody component of this compound can sterically hinder receptor dimerization and downstream signaling.

Preclinical Data

The preclinical evaluation of this compound has demonstrated its potent and selective anti-tumor activity in HER2-overexpressing cancer models.

In Vitro Cytotoxicity

The cytotoxic activity of this compound was assessed against a panel of human cancer cell lines with varying levels of HER2 expression using a standard MTT assay. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure.

| Cell Line | Cancer Type | HER2 Expression | This compound IC50 (ng/mL) |

| SK-BR-3 | Breast Adenocarcinoma | High (+++) | 15 |

| BT-474 | Breast Ductal Carcinoma | High (+++) | 25 |

| AU565 | Breast Carcinoma | High (+++) | 30 |

| NCI-N87 | Gastric Carcinoma | High (+++) | 45 |

| MDA-MB-453 | Breast Carcinoma | Moderate (++) | 250 |

| MCF-7 | Breast Adenocarcinoma | Low (+) | > 1000 |

| MDA-MB-231 | Breast Adenocarcinoma | Negative (-) | > 1000 |

Note: The IC50 values presented are representative and may vary between experiments.

In Vivo Efficacy in Xenograft Models

The anti-tumor efficacy of this compound was evaluated in a subcutaneous xenograft model using HER2-positive NCI-N87 gastric cancer cells in immunodeficient mice.

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Growth Inhibition (%) |

| Vehicle Control | - | Once weekly x 3 | 0 |

| Non-binding Control ADC | 5 | Once weekly x 3 | < 10 |

| This compound | 1 | Once weekly x 3 | 65 |

| This compound | 3 | Once weekly x 3 | 95 |

| This compound | 5 | Once weekly x 3 | Complete Regression |

Note: Data is representative of typical findings in xenograft studies.[6]

Preclinical Pharmacokinetics

Pharmacokinetic parameters of a similar disulfide-linked trastuzumab-DM1 conjugate (T-SPP-DM1) were evaluated in mice, providing an indication of the expected pharmacokinetic profile of this compound.

| Analyte | Clearance (mL/day/kg) | Volume of Distribution (mL/kg) | Half-life (days) |

| Total Antibody | 15.4 | 85.6 | 3.8 |

| ADC (T-SPP-DM1) | 21.3 | 80.1 | 2.6 |

Source: Adapted from preclinical studies of T-SPP-DM1 in mice.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the IC50 of this compound in cancer cell lines.

Materials:

-

HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MDA-MB-231) cancer cell lines.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound, unconjugated antibody, and free DM1.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound, unconjugated antibody, and free DM1 in complete medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no compound (vehicle control).

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

HER2-positive cancer cell line (e.g., NCI-N87).

-

Female athymic nude or SCID mice (6-8 weeks old).

-

Matrigel (optional).

-

This compound and vehicle control (e.g., sterile PBS).

-

Calipers.

-

Sterile syringes and needles.

Procedure:

-

Cell Preparation: Culture NCI-N87 cells to ~80% confluency. Harvest and resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group). Administer this compound or vehicle control intravenously (i.v.) or intraperitoneally (i.p.) at the designated doses and schedule.

-

Efficacy Assessment: Continue to measure tumor volume and monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size, or at the end of the study. Excise tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

Experimental Workflow for Preclinical Evaluation of this compound

Conclusion

This compound is a promising antibody-drug conjugate that demonstrates potent and selective anti-tumor activity against HER2-overexpressing cancers in preclinical models. Its mechanism of action, involving targeted delivery of the highly cytotoxic agent DM1, offers a compelling therapeutic strategy. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound as a potential targeted therapy for patients with HER2-positive malignancies. Further studies are warranted to fully elucidate its clinical potential.

References

- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SLC46A3 is a lysosomal proton-coupled steroid conjugate and bile acid transporter involved in transport of active catabolites of T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanistic pharmacokinetic/pharmacodynamic modeling of in vivo tumor uptake, catabolism, and tumor response of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Antibody-Drug Conjugates and the Role of Linkers

An In-Depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of monoclonal antibodies with the potency of cytotoxic small-molecule payloads.[1][2] This synergy allows for the selective delivery of toxins to cancer cells, minimizing systemic exposure and associated off-target toxicity.[1][2] The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the overall success, safety, and efficacy of an ADC.[3][4]

An ideal linker must maintain a stable connection between the antibody and the payload during systemic circulation to prevent premature drug release.[3][5] Upon reaching the target tumor site and subsequent internalization into the cancer cell, the linker must then efficiently release the active payload.[4][6] Linkers are broadly categorized into two types: non-cleavable and cleavable. Non-cleavable linkers release the payload upon complete lysosomal degradation of the antibody, whereas cleavable linkers are designed to be severed by specific triggers present in the tumor microenvironment or within the cancer cell.[7][8] This guide focuses on the core principles, mechanisms, and evaluation of cleavable linkers in ADC development.

Types of Cleavable Linkers and Their Mechanisms

Cleavable linkers are designed to exploit the physiological differences between the bloodstream and the intracellular compartments of tumor cells.[3] The primary cleavage mechanisms are enzymatic, pH-dependent, and reductive.[3]

Enzyme-Cleavable Linkers

These linkers incorporate sequences that are substrates for enzymes highly expressed in tumor cells, particularly within lysosomes.[8]

-

Protease-Cleavable Linkers: These are the most common type, often containing dipeptide sequences like valine-citrulline (Val-Cit) or valine-alanine (Val-Ala).[2][8] These sequences are recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are overexpressed in many cancer cells.[2][] The Val-Cit linker, in particular, has been successfully used in multiple approved ADCs.[2][10]

-

Glycosidase-Cleavable Linkers: These linkers utilize substrates for enzymes like β-glucuronidase or β-galactosidase.[8][11] β-glucuronidase is present in lysosomes and can also be found in the necrotic regions of solid tumors, making it a suitable trigger for payload release.[8][11]

-

Phosphatase-Cleavable Linkers: A newer class of linkers, these are designed with a phosphate (B84403) ester bond.[] They are cleaved by phosphatases, such as acid phosphatases, which are active in the lysosomal compartment.[] These linkers can offer high plasma stability and rapid lysosomal cleavage.[][13]

Chemically-Cleavable Linkers

This category relies on the distinct chemical environments within tumor cells, such as lower pH or higher reductive potential.[14][15]

-

pH-Sensitive (Acid-Labile) Linkers: These linkers are stable at the neutral pH of blood (~7.4) but are designed to hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[6][11][] Hydrazones are the most representative example of this class.[2][11] While effective, they can sometimes exhibit instability in circulation, leading to premature payload release.[8]

-

Redox-Sensitive (Glutathione-Sensitive) Linkers: This strategy exploits the significantly higher concentration of glutathione (B108866) (GSH), a reducing agent, inside cells (1-10 mM) compared to the plasma (~5 µM).[8][] These linkers contain a disulfide bond that remains stable in the bloodstream but is readily cleaved by intracellular GSH, releasing the payload into the cytoplasm.[8][15] To enhance stability, steric hindrance can be introduced near the disulfide bond.[][17]

Quantitative Performance Comparison

The choice of a cleavable linker has a significant impact on an ADC's therapeutic window, influencing its stability, efficacy, and potential for off-target toxicity.[3] The following table summarizes key performance parameters of different cleavable linker types. Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, ADC constructs, and payloads.

| Linker Type | Cleavage Trigger | Typical Cleavage Location | Plasma Stability | Bystander Killing Potential | Approved ADC Examples |

| Protease-Cleavable (e.g., Val-Cit) | Lysosomal Proteases (e.g., Cathepsin B) | Lysosome | High | High (if payload is membrane-permeable) | Adcetris®, Polivy®, Padcev®[7] |

| pH-Sensitive (e.g., Hydrazone) | Acidic pH | Endosome / Lysosome | Moderate to Low | High | Mylotarg®, Besponsa®[11] |

| Redox-Sensitive (e.g., Disulfide) | Glutathione (GSH) | Cytoplasm / Lysosome | Moderate to High | High | ELAHERE®[7] |

| Glycosidase-Cleavable (e.g., β-glucuronidase) | Lysosomal Glycosidases | Lysosome | High | High | Not yet in approved ADCs |

Impact of Payload Release on Cellular Signaling

Upon release, the cytotoxic payload exerts its cell-killing effect by disrupting critical cellular processes. The specific signaling pathways affected are dependent on the payload's mechanism of action.

-

Tubulin Inhibitors: Payloads like auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4) disrupt microtubule dynamics.[18] This interference prevents the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent activation of apoptotic pathways.[19]

-

DNA Damaging Agents: Payloads such as calicheamicin (B1180863) and pyrrolobenzodiazepines (PBDs) cause DNA damage through mechanisms like double-strand breaks or cross-linking.[18][19] This damage activates DNA damage response pathways, ultimately leading to apoptosis.[19]

Key Experimental Protocols

Rigorous in vitro and in vivo evaluation is essential to characterize the performance of an ADC and its linker.

In Vitro Plasma Stability Assay

-

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.[3]

-

Methodology:

-

Analysis Methods:

-

Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and antibody-conjugated drug.[3]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the average drug-to-antibody ratio (DAR) over time or to quantify the free payload after protein precipitation.[3]

-

Plot the percentage of intact ADC or the concentration of released payload over time to determine the linker's stability and half-life in plasma.[3]

-

In Vitro Cytotoxicity Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.[3][20]

-

Methodology:

-

Seed target cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.[3][20]

-

Treat the cells with a serial dilution of the ADC, a non-targeting control ADC, and the free payload.

-

Incubate for a period that allows for multiple cell doublings (e.g., 72-120 hours).

-

Assess cell viability using a colorimetric or fluorometric assay (e.g., CCK-8, CellTiter-Glo).[20]

-

-

Analysis:

-

Plot cell viability against the logarithm of the ADC concentration.

-

Fit the data to a four-parameter logistic curve to calculate the IC50 value.

-

Bystander Effect Assay (Co-culture Method)

-

Objective: To assess the ability of the payload released from an ADC to kill neighboring antigen-negative cells.[2][3]

-

Methodology:

-

Co-culture a mixture of antigen-positive and antigen-negative cancer cells. The two cell lines should be distinguishable, for example, by expressing different fluorescent proteins (e.g., GFP for antigen-negative cells).[3]

-

Treat the co-culture with the ADC at various concentrations.[3]

-

After an appropriate incubation period, analyze the viability of each cell population separately using flow cytometry or high-content imaging.

-

-

Analysis:

-

Determine the IC50 of the ADC against the antigen-negative cells in the co-culture. A potent killing of antigen-negative cells indicates a strong bystander effect.

-

ADC Development and Characterization Workflow

The development of a successful ADC is a complex, multi-step process that requires careful characterization at each stage.

Conclusion

The choice of a cleavable linker is a critical decision in the design of an ADC, with a profound impact on its therapeutic index.[3] Enzyme-sensitive linkers like Val-Cit offer high plasma stability and specific cleavage, while pH-sensitive and glutathione-sensitive linkers exploit the unique characteristics of the tumor microenvironment and intracellular space.[3] The optimal linker strategy depends on the specific target antigen, the tumor biology, and the mechanism of action of the payload. A deep understanding of linker chemistry, combined with rigorous analytical and functional testing, is essential for developing safe and effective next-generation antibody-drug conjugates.

References

- 1. hoeford.com [hoeford.com]

- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 5. acrobiosystems.com [acrobiosystems.com]

- 6. books.rsc.org [books.rsc.org]

- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 8. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 10. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

- 13. pubs.acs.org [pubs.acs.org]

- 14. iphasebiosci.com [iphasebiosci.com]

- 15. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 17. njbio.com [njbio.com]

- 18. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]

- 19. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]

- 20. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive: SPP-DM1 Versus Other Maytansinoid Derivatives in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Maytansinoids, a class of potent microtubule-targeting agents, are pivotal payloads in the development of antibody-drug conjugates (ADCs). Their ability to induce cell cycle arrest and apoptosis at sub-nanomolar concentrations makes them highly effective anti-cancer agents.[1][2] This technical guide provides an in-depth comparison of SPP-DM1, a key maytansinoid derivative and linker combination, with other maytansinoid derivatives, focusing on their mechanism of action, in vitro cytotoxicity, and in vivo efficacy. Detailed experimental protocols for key assays are also provided to facilitate reproducible research in this field.

Mechanism of Action: Disrupting the Cellular Scaffolding

Maytansinoid derivatives, including DM1 (emtansine) and DM4 (soravtansine), exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division.[3] These derivatives bind to tubulin, inhibiting its polymerization and leading to a cascade of events that culminate in cell death.[1][3]

Key Steps in the Mechanism of Action:

-

Binding to Tubulin: Maytansinoids bind to the vinca (B1221190) domain of tubulin, preventing the formation of microtubules.[4]

-

Mitotic Arrest: The disruption of microtubule assembly prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase.[3]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[3]

The SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker is a cleavable linker that connects the maytansinoid payload to the antibody.[5][6] This disulfide-containing linker is designed to be stable in the bloodstream but is cleaved in the reducing environment of the cytoplasm, releasing the active maytansinoid payload inside the target cancer cell.[5][7] This targeted release is crucial for minimizing systemic toxicity.[5]

References

- 1. Antibody Co-Administration Can Improve Systemic and Local Distribution of Antibody Drug Conjugates to Increase In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

intracellular release mechanism of DM1 from SPP linker

An In-Depth Technical Guide to the Intracellular Release Mechanism of DM1 from SPP-Linked Antibody-Drug Conjugates

Introduction

Antibody-Drug Conjugates (ADCs) are a sophisticated class of biopharmaceutical drugs engineered for the targeted treatment of cancer.[1] These complex molecules consist of a monoclonal antibody, which provides specificity for a tumor-associated antigen, connected to a highly potent cytotoxic payload via a chemical linker.[2] The linker is a critical component, dictating the stability of the ADC in circulation and the mechanism of payload release.[3]

Linkers are broadly categorized as non-cleavable or cleavable.[4] Non-cleavable linkers release the drug only after the complete proteolytic degradation of the antibody in the lysosome.[5] Cleavable linkers, conversely, are designed to be severed under specific physiological conditions found within tumor cells, such as low pH, a reducing environment, or the presence of specific enzymes.[1][6] This targeted release strategy is vital for maximizing the therapeutic window, ensuring the potent payload acts on cancer cells while minimizing systemic, off-target toxicity.[1]

This technical guide provides a comprehensive examination of the intracellular release mechanism of the cytotoxic agent DM1 from the SPP linker, a widely used cleavable linker system in ADC development.

Chemistry of the SPP-DM1 Conjugate

The this compound linker-drug system is composed of two main functional parts: the SPP linker and the DM1 payload.[1]

-

SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) Linker: This is a heterobifunctional crosslinker containing two distinct reactive groups.[1] One end features an N-hydroxysuccinimide (NHS) ester, which forms a stable amide bond with primary amines, such as those on the lysine (B10760008) residues of a monoclonal antibody. The other end has a pyridyl disulfide group, which creates a cleavable disulfide bond with a thiol-containing payload like DM1.[1] This disulfide bond is engineered to be stable in the bloodstream but susceptible to cleavage within the reducing environment of a target cell.[1][]

-

DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine): DM1 is a highly potent anti-mitotic agent and a derivative of the natural product maytansine.[1] It is modified to include a thiol group, enabling its conjugation to the SPP linker's disulfide group.[1] The cytotoxic effect of DM1 is exerted by binding to tubulin and inhibiting the assembly of microtubules, which are essential for cell division.[1] This disruption leads to mitotic arrest and, ultimately, programmed cell death (apoptosis).[1]

Caption: Chemical structure schematic of an this compound ADC.

The Intracellular Release Pathway

The therapeutic action of an this compound ADC is a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.

-

Antigen Binding and Internalization: The ADC circulates in the bloodstream until the antibody portion recognizes and binds to its specific target antigen on the surface of a cancer cell.[2] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, transporting it into the cell.[8][9]

-

Endosomal-Lysosomal Trafficking: Once inside the cell, the ADC is enclosed within an early endosome.[10] This vesicle matures into a late endosome and subsequently fuses with a lysosome.[8][10] The lysosome is an organelle containing various degradative enzymes and has an acidic internal environment. While some antibody degradation may begin here, the primary release mechanism for the SPP linker occurs after this stage.[11][12]

-

Disulfide Bond Cleavage by Glutathione (B108866) (GSH): The critical payload release step is the cleavage of the disulfide bond within the SPP linker.[] This reaction is driven by the high concentration of intracellular reducing agents, primarily glutathione (GSH).[5][][13] The concentration of GSH in the cytoplasm (1-10 mM) is orders of magnitude higher than in the extracellular blood plasma (~5 µM), creating a strong reductive potential inside the cell.[] This differential ensures that the linker remains largely intact in circulation but is efficiently cleaved upon reaching the cell's interior, releasing the DM1 payload.[][12]

-

Cytosolic Action of DM1: Once liberated in the cytoplasm, free DM1 can bind to its intracellular target, tubulin.[1] By inhibiting microtubule polymerization, DM1 disrupts the mitotic spindle, arresting the cell cycle and inducing apoptosis.[1] Because the released DM1 is a small molecule, it may also be able to diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect".[5]

Caption: Intracellular release pathway of DM1 from an SPP-linked ADC.

Quantitative Analysis of Linker Performance

The efficacy and safety of an this compound ADC are evaluated using several quantitative metrics. Key parameters include plasma stability, which indicates the linker's resilience to premature cleavage, and in vitro cytotoxicity, which measures the ADC's potency against cancer cells.

Table 1: Representative In Vitro Plasma Stability of Different DM1 Linkers (% Intact ADC Remaining)

| Time (hours) | This compound (Disulfide) | SPDB-DM1 (Hindered Disulfide) | SMCC-DM1 (Non-cleavable) |

|---|---|---|---|

| 0 | 100% | 100% | 100% |

| 24 | ~85% | ~95% | >98% |

| 48 | ~70% | ~90% | >98% |

| 96 | ~50% | ~80% | >95% |

| 168 | ~30% | ~70% | >95% |

(Note: Data is representative and intended for comparative purposes. Actual values vary based on the specific antibody, conjugation site, and experimental conditions. Hindered disulfide linkers like SPDB show increased stability compared to simpler ones like SPP.[5])

Table 2: Representative In Vitro Cytotoxicity of DM1-Containing ADCs

| Cell Line | Target Antigen | ADC | IC₅₀ (nM) |

|---|---|---|---|

| SKBR-3 | HER2 | T-SA1-DM1 | 1.5 |

| SKOV3 | HER2 | T-SA1-DM1 | 2.1 |

| NCI-N87 | HER2 | T-DM1 | 0.082 |

| HCC1954 | HER2 | T-DM1 | 0.033 |

(Note: IC₅₀ is the concentration of ADC required to inhibit cell growth by 50%. T-DM1 uses a non-cleavable SMCC linker, but the data provides a relevant benchmark for the potency of the DM1 payload.[1])

Key Experimental Protocols

Robust experimental protocols are essential for characterizing the performance and mechanism of this compound ADCs.

Protocol for In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of drug deconjugation in a biologically relevant matrix.

-

Preparation: Thaw frozen pooled plasma (e.g., human, mouse) at 37°C and centrifuge to remove cryoprecipitates.[14]

-

Incubation: Spike the this compound ADC into the plasma to a final concentration of approximately 100 µg/mL. Prepare a parallel control sample in a stable buffer like PBS. Incubate all samples at 37°C.[14]

-

Time-Point Sampling: At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots from the incubation mixtures and immediately freeze them at -80°C to stop degradation.[14]

-

ADC Capture: Thaw the samples and capture the ADC using Protein A or Protein G affinity chromatography (e.g., magnetic beads). Wash the beads thoroughly to remove non-specifically bound plasma proteins.[14][15]

-

Analysis: Elute the captured ADC from the affinity matrix. Analyze the eluate using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point.[14][16]

-

Data Interpretation: Plot the average DAR against time. The rate of decrease in DAR reflects the linker's instability and payload release in plasma.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. purepeg.com [purepeg.com]

- 4. njbio.com [njbio.com]

- 5. benchchem.com [benchchem.com]

- 6. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dovepress.com [dovepress.com]

- 11. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

- 12. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 13. Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05824D [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

The Cornerstone of Precision Oncology: A Technical Guide to SPP-DM1 Antibody-Drug Conjugate Design

For Immediate Release

Shanghai, China – December 15, 2025 – In the rapidly evolving landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a paradigm of precision medicine. Among these, ADCs utilizing the cleavable disulfide linker, succinimidyl 4-(2-pyridyldithio)pentanoate (SPP), to conjugate the potent microtubule-disrupting agent, maytansinoid DM1, to a monoclonal antibody (mAb) have emerged as a significant area of research and development. This technical guide provides an in-depth exploration of the foundational principles governing the design and preclinical evaluation of SPP-DM1 ADCs, tailored for researchers, scientists, and drug development professionals.

Core Principles of this compound ADC Design

The therapeutic efficacy of an this compound ADC is contingent on the synergistic interplay of its three core components: a highly specific monoclonal antibody, a conditionally stable linker, and a potent cytotoxic payload. The design of each element is critical to achieving a therapeutic window that maximizes anti-tumor activity while minimizing systemic toxicity.[1]

1. The Monoclonal Antibody: The Targeting Vehicle

The mAb component serves as the targeting system, responsible for selectively recognizing and binding to tumor-associated antigens (TAAs) that are overexpressed on the surface of cancer cells.[2] The choice of the target antigen is paramount and is governed by several factors, including high and homogenous expression on tumor cells with limited expression on healthy tissues to mitigate off-target toxicities.[2] In the context of many this compound ADCs, the Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established target, being overexpressed in a significant percentage of breast and gastric cancers.[3]

2. The SPP Linker: A Key to Conditional Payload Release

The SPP linker is a cleavable disulfide linker designed to be stable in the systemic circulation but susceptible to cleavage within the reducing environment of the target cell.[1][4] This conditional stability is crucial for preventing the premature release of the cytotoxic payload in the bloodstream, a major cause of off-target toxicity.[5] The SPP linker contains a disulfide bond that is readily cleaved by intracellular reducing agents such as glutathione, which is present in significantly higher concentrations inside cells compared to the plasma.[1][5]

3. The DM1 Payload: A Potent Cytotoxic Agent